molecular formula C18H22O4 B5011496 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene)

1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene)

Cat. No. B5011496
M. Wt: 302.4 g/mol
InChI Key: FCHAUINCDOUAGS-UHFFFAOYSA-N
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Description

1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene), also known as BMB, is a chemical compound that has been widely studied for its potential applications in various fields. BMB is a symmetrical molecule that consists of two methoxybenzene rings connected by a butanediol linker.

Mechanism of Action

The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins. 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) contains two methoxybenzene rings that can undergo electrophilic substitution reactions with nucleophilic amino acid residues on proteins. This covalent modification can alter the conformation and activity of the target protein, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) can inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation. In vivo studies have shown that 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) has several advantages for lab experiments, including its relatively simple synthesis, high purity, and stability. 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) is also a versatile molecule that can be modified to introduce various functional groups for specific applications. However, 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and optimization of experimental conditions are required to minimize these limitations.

Future Directions

There are several future directions for 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) research, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the elucidation of its mechanism of action. 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) derivatives with improved solubility, bioavailability, and selectivity could also be developed for specific applications. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) and its potential as a therapeutic agent.
Conclusion:
In conclusion, 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) is a symmetrical molecule that has been widely studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) have been discussed in this paper. Further research is needed to fully understand the potential of 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) as a therapeutic agent and its applications in materials science and medicinal chemistry.

Synthesis Methods

The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) can be achieved through a multi-step process involving the reaction of 3-methoxybenzene with butane-1,4-diol. The reaction is typically carried out under acidic conditions, and the resulting product is then purified through a series of chromatographic methods. The yield of 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) has been used as a building block for the synthesis of new organic materials with unique properties. In medicinal chemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, 1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene) has been used as a tool for studying protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-19-15-7-5-9-17(13-15)21-11-3-4-12-22-18-10-6-8-16(14-18)20-2/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHAUINCDOUAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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